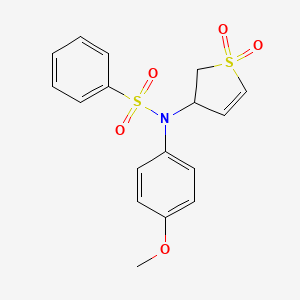
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide, also known as CMPD-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
Target of Action
The primary targets of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
The exact mode of action of This compound It’s known that many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound might interfere with the normal functioning of certain biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets could lead to changes at the molecular and cellular levels .
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific pathways. However, this specificity can also be a limitation, as off-target effects may occur if this compound interacts with unintended targets. Additionally, the potency of this compound may vary depending on the specific cellular context, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors that can be used for therapeutic purposes. Additionally, further studies are needed to fully understand the molecular mechanisms of this compound and its effects on various cellular processes. Finally, the use of this compound as a tool for studying disease biology and drug discovery should continue to be explored.
合成方法
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylphenyl isocyanate with morpholine followed by reaction with 2-amino-4,6-dichloropyrimidine-5-carboxamide. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and heat shock protein 90. These enzymes and proteins are involved in various cellular processes, such as cell cycle regulation, gene expression, and protein folding, which makes this compound a promising candidate for drug development.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBGDBQMQERLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

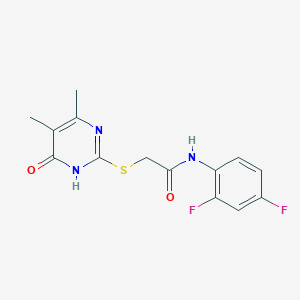

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)
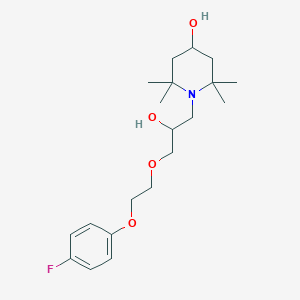
![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)
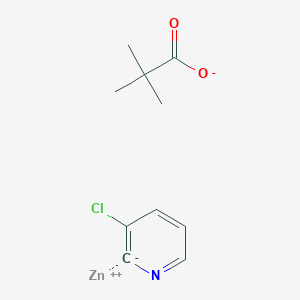
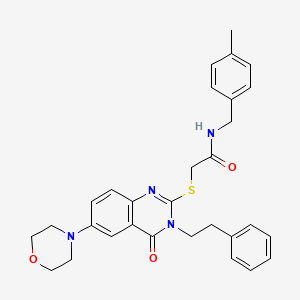
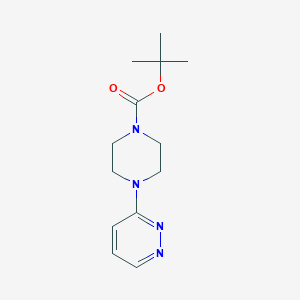
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)
